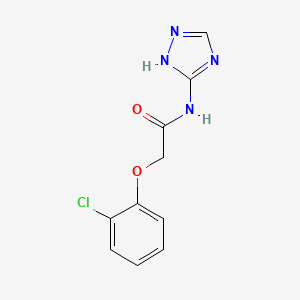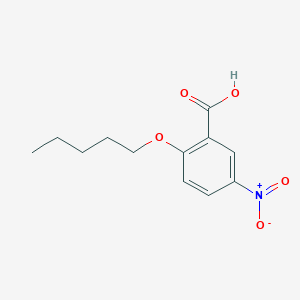![molecular formula C10H12Cl2N2O3S B12003168 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene CAS No. 25672-38-2](/img/structure/B12003168.png)
1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene: is a chemical compound with the molecular formula C10H12Cl2N2O3S and a molecular weight of 311.189 g/mol . This compound is known for its unique structure, which includes two chlorine atoms, a propylamino group, and a sulfonyl group attached to a benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific reaction conditions, such as temperature, pressure, and solvents, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. The presence of chlorine atoms and the sulfonyl group can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
1,2-Dichloro-4-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)benzene: This compound has a similar structure but with different substituents, leading to variations in chemical properties and reactivity.
Chloropropamide: Another related compound with a similar sulfonyl group but different functional groups attached to the benzene ring.
Uniqueness: 1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it valuable for various scientific research applications and industrial processes .
Properties
CAS No. |
25672-38-2 |
|---|---|
Molecular Formula |
C10H12Cl2N2O3S |
Molecular Weight |
311.18 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)sulfonyl-3-propylurea |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-2-5-13-10(15)14-18(16,17)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
InChI Key |
MFSBMDDDBZVNEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003094.png)
![4-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}benzamide](/img/structure/B12003108.png)
![2-(4-Phenoxybutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12003110.png)
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![5-(4-chlorophenyl)-4-{[(E)-2-thienylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003121.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)

![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)
![[2-(4-methoxyphenyl)-4-oxochromen-3-yl] octanoate](/img/structure/B12003148.png)


![5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)

